2-Thioxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile is a heterocyclic compound that features a thioxo group and a bipyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4,4’-bipyridine with carbon disulfide and a suitable base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which is then cyclized to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bipyridine moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxo-1,2-dihydro-4H-imidazol-4-ones: Similar in structure but with an imidazole ring.
2-Alkylthio-3,5-dihydro-4H-imidazol-4-ones: Feature alkylthio groups and imidazole rings.
Thiazoles: Contain a thiazole ring and exhibit diverse biological activities.
Uniqueness
2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile is unique due to its bipyridine structure, which allows for versatile coordination chemistry and potential applications in various fields. The presence of the thioxo group also imparts distinct reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H7N3S |
---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
4-pyridin-4-yl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H7N3S/c12-7-10-9(3-6-14-11(10)15)8-1-4-13-5-2-8/h1-6H,(H,14,15) |
InChI-Schlüssel |
IAQNMRROSZEOAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=S)C(=C1C2=CC=NC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.